Bernardioside A
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Overview
Description
Molecular Structure Analysis
The molecular structure of Bernardioside A is represented by the SMILES string:C[C@]12[C@]3(C([C@@]4([H])C@=O)(CCC(C)(C)C4)C@HC3)=CC[C@]1([H])[C@@]5(C@@(C@@HOC@@HC@H[C@H]6O)CO)C@@HC5)CO)([H])CC2)C)C
. Physical And Chemical Properties Analysis
Bernardioside A is a solid substance . More detailed physical and chemical properties are not available in the current resources.Scientific Research Applications
Bernardioside A is a triterpenoid saponin with diverse bioactive properties . Here are some of its applications:
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Anti-inflammatory : Bernardioside A has been found to inhibit the production of pro-inflammatory cytokines . These are substances secreted by certain cells of the immune system that have an effect on other cells. This property could make Bernardioside A useful in the treatment of diseases characterized by inflammation.
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Antioxidant : Bernardioside A has the ability to scavenge free radicals . Free radicals are unstable molecules that can cause damage to cells in the body. By neutralizing these free radicals, Bernardioside A could help prevent or slow down the damage to cells and tissues.
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Anti-microbial : Bernardioside A has been found to have antimicrobial activities . This means it can kill or inhibit the growth of microorganisms, which could make it useful in the treatment of various infections.
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Cytotoxic : Bernardioside A has been found to have cytotoxic properties . This means it can kill cells, particularly cancer cells. This property could make Bernardioside A useful in cancer research and treatment.
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Content Determination : Bernardioside A is used in laboratory scientific research for content determination . The product should be stored at dry and low temperature, and special products should be stored under nitrogen. The content will be reduced if stored improperly for a long time .
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Investigation of Oxidative Stress : Bernardioside A is useful for the investigation of its ability to inhibit the production of pro-inflammatory cytokines, scavenge free radicals, and reduce oxidative stress .
Safety And Hazards
properties
IUPAC Name |
(4aR,5R,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-5,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O11/c1-31(2)11-12-36(30(44)45)19(13-31)18-7-8-23-32(3)14-20(39)28(47-29-27(43)26(42)25(41)21(16-37)46-29)33(4,17-38)22(32)9-10-34(23,5)35(18,6)15-24(36)40/h7,19-29,37-43H,8-17H2,1-6H3,(H,44,45)/t19-,20-,21+,22+,23+,24+,25+,26-,27+,28-,29-,32-,33-,34+,35+,36+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVGJHHHDVZQFB-FWVVSBQTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bernardioside A |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.